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Compound of Interest

Compound Name: PF 670462-d11

CAS No.: 1794885-93-0

Cat. No.: B589042 Get Quote

Executive Summary
PF 670462-d11 is the deuterated isotopologue of PF-670462, a potent and selective inhibitor of

Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). Its primary application is as an Internal

Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By

incorporating 11 deuterium atoms into the cyclohexyl moiety, this compound provides a distinct

mass shift (+11 Da) while retaining the chromatographic behavior and extraction efficiency of

the parent analyte, ensuring high-precision normalization for matrix effects and recovery losses

in complex biological matrices.

Chemical Identity & Structural Analysis
The distinction between the parent compound and the d11-variant lies in the isotopic labeling of

the cyclohexyl ring. This modification is metabolically stable under standard bioanalytical

processing conditions, preventing deuterium-hydrogen exchange (D/H exchange) that could

compromise quantitation.
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Feature
Parent Compound (PF-
670462)

Deuterated Standard (PF
670462-d11)

CAS Number 950912-80-8 (2HCl) 1794885-93-0

IUPAC Name

4-[1-cyclohexyl-4-(4-

fluorophenyl)-1H-imidazol-5-

yl]-2-pyrimidinamine

4-[1-(cyclohexyl-d11)-4-(4-

fluorophenyl)-1H-imidazol-5-

yl]-2-pyrimidinamine

Molecular Formula C₁₉H₂₀FN₅[1][2][3][4][5] · 2HCl C₁₉H₉D₁₁FN₅ · 2HCl

Molecular Weight
410.32 g/mol (Salt) / 337.40

g/mol (Free Base)

~421.38 g/mol (Salt) / ~348.48

g/mol (Free Base)

Mass Shift Reference Mass +11 Da (Shifted Precursor)

Solubility
DMSO (100 mM), Water (100

mM)

DMSO (Recommended),

Methanol

Appearance Off-white solid Off-white to pale yellow solid

Structural Logic & Isotopic Integrity
The d11 designation refers to the full deuteration of the cyclohexyl ring attached to the N1

position of the imidazole core.

Why the Cyclohexyl Ring? This aliphatic ring is chemically inert relative to the labile protons

on the pyrimidine amine. Labeling here ensures the deuterium atoms are not lost during

ionization or extraction, a critical requirement for a reliable IS.

Mechanism of Action: The CK1 Signaling Pathway
To understand the biological context of samples being analyzed (often circadian rhythm studies

or fibrosis models), researchers must grasp the pathway PF-670462 modulates.

Core Mechanism: PF-670462 inhibits CK1δ/ε, preventing the phosphorylation of PER (Period)

proteins. Under normal conditions, phosphorylated PER is targeted for degradation, regulating

the speed of the circadian clock. Inhibition stabilizes PER, causing nuclear retention and a

phase delay in circadian rhythms.
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Pathway Visualization (Graphviz)
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Caption: Schematic of PF-670462 mechanism. Inhibition of CK1 prevents PER

phosphorylation, leading to nuclear accumulation and circadian phase shifts.

Bioanalytical Protocol: LC-MS/MS Workflow
This section details a self-validating workflow for quantifying PF-670462 in plasma using PF
670462-d11.

A. Stock Solution Preparation
Solvent: Dissolve PF 670462-d11 in 100% DMSO to create a 1 mg/mL primary stock.
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Reasoning: The free base and HCl salt are highly soluble in DMSO. Avoid aqueous buffers

for long-term storage to prevent hydrolysis or precipitation.

Storage: Aliquot into amber glass vials and store at -80°C. Stability is typically >1 year.

Working Solution: Dilute the stock with 50:50 Methanol:Water to a concentration of 100–500

ng/mL for use as the spiking solution during extraction.

B. Sample Extraction (Protein Precipitation)
A simple protein precipitation (PPT) is recommended over Liquid-Liquid Extraction (LLE) to

maximize recovery of this polar basic compound.

Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 96-well plate.

IS Addition: Add 150 µL of Acetonitrile containing PF 670462-d11 (200 ng/mL).

Causality: The high organic content precipitates proteins while simultaneously introducing

the IS. The d11 analog will bind to the matrix and plastic surfaces identically to the analyte,

correcting for adsorption losses.

Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 x g for 15 min at 4°C.

Transfer: Transfer 100 µL of supernatant to a fresh plate. Dilute with 100 µL of 0.1% Formic

Acid in Water (to match initial mobile phase).

C. LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3 minutes.

Mass Transitions (MRM):
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Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Note

PF-670462 338.2 [M+H]⁺ 255.1 ~25-30
Loss of
Cyclohexyl (83
Da)

| PF 670462-d11 | 349.3 [M+H]⁺ | 255.1 | ~25-30 | Loss of Cyclohexyl-d11 (94 Da) |

Critical Note on Crosstalk: The product ion (255.1) is the same for both analyte and IS

because the fragmentation involves the loss of the labeled cyclohexyl ring.

Risk:[4] If chromatographic separation is poor, source fragmentation of the d11 parent

could contribute to the unlabeled parent signal.

Mitigation: Ensure baseline chromatographic separation is not required (since they are

isotopes), but verify the IS purity to ensure it contains no unlabeled PF-670462.

Alternatively, optimize for a less abundant transition that retains the d11 ring if background

is high.

Experimental Workflow Diagram (Graphviz)
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Caption: Step-by-step bioanalytical extraction workflow using PF 670462-d11 as the internal

standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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